molecular formula C9H8O3 B13027661 7-(Hydroxymethyl)isobenzofuran-1(3H)-one

7-(Hydroxymethyl)isobenzofuran-1(3H)-one

Cat. No.: B13027661
M. Wt: 164.16 g/mol
InChI Key: YYJMHIBMHTYKAX-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)isobenzofuran-1(3H)-one is a chemical compound belonging to the class of isobenzofurans. Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

7-(Hydroxymethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

7-(Hydroxymethyl)isobenzofuran-1(3H)-one, a compound belonging to the isobenzofuran family, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10O3
  • Molecular Weight : 178.19 g/mol
  • IUPAC Name : 7-(hydroxymethyl)-2-benzofuran-1(3H)-one

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cellular systems. The compound's mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various models. For instance, a study reported that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains. In particular, it exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxymethyl group enhances the compound's ability to donate electrons, effectively neutralizing free radicals.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, altering their integrity and function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
AntimicrobialEffective against S. aureus

Case Study: Anti-inflammatory Potential

A study conducted on LPS-stimulated RAW 264.7 macrophages revealed that treatment with this compound significantly decreased nitric oxide (NO) production and reduced the expression of inflammatory markers. The IC50 value for NO inhibition was determined to be approximately 21 μM, indicating a potent effect at relatively low concentrations.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

7-(hydroxymethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8O3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,10H,4-5H2

InChI Key

YYJMHIBMHTYKAX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)CO)C(=O)O1

Origin of Product

United States

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